molecular formula C20H16F3NO4 B2706113 N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-4-(trifluoromethoxy)benzamide CAS No. 2097884-12-1

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-4-(trifluoromethoxy)benzamide

Cat. No.: B2706113
CAS No.: 2097884-12-1
M. Wt: 391.346
InChI Key: JWLFQZHXSSQDMZ-UHFFFAOYSA-N
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Description

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-4-(trifluoromethoxy)benzamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research, particularly in the exploration of kinase signaling pathways. Its molecular architecture, featuring a furan-biaryl group linked to a trifluoromethoxy-substituted benzamide via a hydroxyethyl spacer, is characteristic of compounds designed to interact with the ATP-binding pocket of various protein kinases. Research into compounds with this structural motif suggests potential as a template for developing inhibitors targeting receptor tyrosine kinases and serine/threonine kinases , which are implicated in proliferative diseases. The specific hydrophobic and electronic properties imparted by the trifluoromethoxy group can enhance binding affinity and metabolic stability, making this compound a valuable chemical probe for studying intracellular signal transduction. The furan-phenyl moiety is a common pharmacophore found in many bioactive molecules with demonstrated efficacy in preclinical models . Consequently, this benzamide derivative serves as a critical tool for researchers investigating the mechanistic underpinnings of cancer cell proliferation, angiogenesis, and apoptosis, providing a foundation for structure-activity relationship (SAR) studies and the rational design of next-generation targeted therapeutics.

Properties

IUPAC Name

N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3NO4/c21-20(22,23)28-16-9-7-15(8-10-16)19(26)24-12-17(25)13-3-5-14(6-4-13)18-2-1-11-27-18/h1-11,17,25H,12H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWLFQZHXSSQDMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=C(C=C2)C(CNC(=O)C3=CC=C(C=C3)OC(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild reaction conditions and functional group tolerance . This reaction typically uses palladium catalysts and boron reagents to form carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and yield. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-4-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields furan-2-carboxylic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-4-(trifluoromethoxy)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets and pathways. The furan ring and trifluoromethoxy group contribute to its binding affinity and selectivity for certain enzymes and receptors. This compound may inhibit or activate these targets, leading to various biological effects such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Structural Analogs

Key structural analogs and their distinguishing features are summarized below:

Compound Name / ID Structural Features Biological Activity (If Reported) Reference
Target Compound Benzamide + trifluoromethoxy + hydroxyethyl-furan-phenyl Not explicitly reported in evidence
VU0543336 (N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-4-(trifluoromethoxy)benzamide) Benzamide + trifluoromethoxy + trifluorohydroxypropyl Potent compound in screening (specific target unstated)
Compound 49 (N-(4-(N-Benzylsulfamoyl)phenyl)-2-(trifluoromethoxy)benzamide) Benzamide + trifluoromethoxy + sulfamoylphenyl Intermediate in sulfonyl chloride synthesis
GNF-2-deg-BUMP Benzamide + trifluoromethoxy + PEG-linked pyrimidine Anti-mosquito activity (broad-spectrum)
Imatinib Benzamide + methylpiperazine + pyrimidine DDR1/2 inhibition (off-target)
Key Observations:

Trifluoromethoxy Group : The trifluoromethoxy substituent is recurrent in analogs like VU0543336 and Compound 49, enhancing metabolic stability and lipophilicity .

Hydroxyethyl Linker : The target compound’s hydroxyethyl group is structurally distinct from VU0543336’s trifluorohydroxypropyl or GNF-2-deg-BUMP’s PEG chain, which may influence solubility and target engagement .

Furan vs. Heterocycles : The furan-phenyl moiety is unique to the target compound. Analogs like imatinib and GNF-2-deg-BUMP employ pyrimidine or pyridine rings for π-π stacking in kinase binding pockets .

Spectroscopic and Analytical Data

  • IR Spectroscopy : The target compound’s carbonyl (C=O) stretch (~1660–1680 cm⁻¹) and hydroxyl (O-H) stretch (~3150–3400 cm⁻¹) align with hydrazinecarbothioamides and triazoles in .
  • NMR : The trifluoromethoxy group’s ¹⁹F signal (~-58 ppm) and furan’s aromatic protons (~6.3–7.5 ppm) would distinguish it from analogs like VU0543336 (additional CF3 groups) or imatinib (pyrimidine shifts) .

Biological Activity

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-4-(trifluoromethoxy)benzamide is an organic compound that has garnered attention in scientific research due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and applications based on diverse sources.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C19_{19}H18_{18}F3_{3}N\O3_{3}
  • Molecular Weight : 367.35 g/mol
  • CAS Number : 2309185-03-1

This compound features a furan ring, a phenyl group, and a trifluoromethoxy group, contributing to its unique chemical properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Coupling of furan derivatives with hydroxyethyl and trifluoromethoxy phenyl groups.
  • Use of catalysts and controlled conditions to ensure high yield and purity.
  • Purification methods such as crystallization and chromatography to obtain the final product.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:

  • Breast cancer
  • Lung cancer
  • Colorectal cancer

The compound appears to induce apoptosis (programmed cell death) in these cells, potentially through the modulation of key signaling pathways involved in cell survival and proliferation.

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of specific enzymes : The compound may inhibit enzymes involved in cancer cell metabolism.
  • Interaction with cellular receptors : It could bind to certain receptors that modulate cellular responses, impacting growth factor signaling pathways.
  • Oxidative stress induction : Increased levels of reactive oxygen species (ROS) may lead to cellular damage and apoptosis in cancer cells.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Study on Lung Cancer Cells :
    • Researchers treated A549 lung cancer cells with varying concentrations of the compound.
    • Results showed a dose-dependent decrease in cell viability, with IC50 values indicating potent activity.
  • Breast Cancer Research :
    • In MCF-7 breast cancer cells, the compound was shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors.
    • Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
This compoundFuran ring, trifluoromethoxy groupAnticancer properties
DianhydrogalactitolAlkylating agentEffective against NSCLC and ovarian cancer
Other furan derivativesVariesAntimicrobial activity

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